N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide
Overview
Description
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with carbamoyl, ethyl, and methyl groups, and a chromene ring with an oxo and carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting from simple precursors like ethyl acetoacetate and methyl thioglycolate, the thiophene ring is constructed through a series of condensation and cyclization reactions.
Substitution Reactions: The thiophene ring is then functionalized with carbamoyl, ethyl, and methyl groups using appropriate reagents and catalysts.
Chromene Ring Formation: The chromene ring is synthesized separately, often starting from salicylaldehyde derivatives, and then combined with the functionalized thiophene ring through coupling reactions.
Final Coupling and Functionalization: The final step involves coupling the thiophene and chromene rings and introducing the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its heterocyclic nature and functional groups may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in biological assays to study various biochemical pathways.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting or modulating their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction or metabolic processes, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxoquinoline-3-carboxamide
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxobenzofuran-3-carboxamide
Uniqueness
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-3-11-9(2)25-17(14(11)15(19)21)20-16(22)12-8-10-6-4-5-7-13(10)24-18(12)23/h4-8H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBEUXCPWOJOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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